1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a complex organic compound with the molecular formula C17H27NO3S This compound is characterized by the presence of a piperidine ring substituted with an ethoxy-dimethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the sulfonylation of 3,5-dimethylpiperidine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- 1-[(4-Ethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
- 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpyrrolidine
Uniqueness
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and dimethyl groups on the phenyl ring, along with the sulfonyl and piperidine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H27NO3S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-6-21-16-8-15(5)17(9-14(16)4)22(19,20)18-10-12(2)7-13(3)11-18/h8-9,12-13H,6-7,10-11H2,1-5H3 |
InChI Key |
IYOIMOLIGGPFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CC(CC(C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.